molecular formula C18H17N3O2S2 B2428924 N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-1,3-benzothiazole-6-carboxamide CAS No. 681174-22-1

N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-1,3-benzothiazole-6-carboxamide

Cat. No.: B2428924
CAS No.: 681174-22-1
M. Wt: 371.47
InChI Key: PAZVAHRXAKSPQQ-UHFFFAOYSA-N
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Description

N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-1,3-benzothiazole-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohepta[b]thiophene ring fused with a benzo[d]thiazole moiety, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Cyclohepta[b]thiophene Ring: This can be achieved through a series of cyclization reactions involving thiophene derivatives.

    Introduction of the Benzo[d]thiazole Moiety: This step often involves the condensation of appropriate amines with thioamides under acidic conditions.

    Final Coupling Reaction: The final step involves coupling the cyclohepta[b]thiophene intermediate with the benzo[d]thiazole derivative using coupling agents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated derivatives, amines, thiols, and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Material Science: The compound’s structural properties make it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms due to its ability to interact with proteins and enzymes.

    Industrial Applications: The compound may find use in the development of new catalysts or as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-carbamoyl-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-lH-pyrazole-5-carboxamide: This compound shares a similar core structure but differs in the substituents and ring systems.

    N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-methylpyrazole-3-carboxamide: Another structurally related compound with different functional groups.

Uniqueness

N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-1,3-benzothiazole-6-carboxamide is unique due to its specific combination of the cyclohepta[b]thiophene and benzo[d]thiazole moieties. This unique structure may confer distinct biological activities and physicochemical properties, making it a valuable compound for various research applications.

Biological Activity

N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-1,3-benzothiazole-6-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound exhibits a unique structure that combines elements from cycloheptathiophene and benzothiazole moieties. Its chemical formula is C17H18N2O3SC_{17}H_{18}N_2O_3S, and it possesses characteristics that may influence its biological interactions.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In Vitro Studies : The compound has been evaluated for its efficacy against various cancer cell lines. Preliminary results suggest it may inhibit the growth of cells by inducing apoptosis through the activation of procaspase pathways .
  • Selectivity : Structure-activity relationship studies indicate that the presence of specific functional groups is crucial for its anticancer activity. For example, benzothiazole derivatives have shown promising selectivity against cancer cells while sparing normal cells .

The mechanism by which this compound exerts its effects involves several pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It likely interacts with specific receptors that are crucial for tumor growth and survival.
  • Induction of Apoptosis : Activation of caspase pathways leads to programmed cell death in cancerous cells .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a related compound against U937 and MCF-7 cancer cell lines. The results indicated a significant reduction in cell viability and an increase in apoptotic markers when treated with the compound .

Case Study 2: Structure-Activity Relationship

Research on benzothiazole derivatives highlighted the importance of electron-donating groups in enhancing anticancer activity. Compounds with similar structures to this compound demonstrated improved selectivity and potency against various cancer types .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
1-Acetyl-N-{3-carbamoyl-cyclohepta[b]thiophen}Similar cycloheptathiophene corePotential anti-inflammatory
N-(3-amino)-chromenecarboxamideContains chromene and amine groupsAnticancer properties
Benzocycloheptapyridine derivativesRelated bicyclic structureInhibitors of cellular proliferation

Q & A

Q. Basic: What are the optimal synthesis routes for N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-1,3-benzothiazole-6-carboxamide?

Methodological Answer:
The compound can be synthesized via multi-step reactions involving cyclization, amidation, and functional group transformations. Key steps include:

  • Cycloheptathiophene Core Formation : Cyclohepta[b]thiophene intermediates are typically synthesized using thiophene derivatives under controlled cyclization conditions (e.g., acid catalysis or thermal methods) .
  • Carbamoyl Introduction : The carbamoyl group is introduced via coupling reactions (e.g., using carbodiimides or chloroformates) under inert atmospheres to prevent hydrolysis .
  • Benzothiazole Attachment : The benzothiazole moiety is coupled via nucleophilic substitution or Pd-mediated cross-coupling, requiring anhydrous solvents like DMF or THF and temperatures of 60–100°C .
    Purification : Flash chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product, with yields optimized by controlling reaction time and stoichiometry .

Q. Basic: How is structural characterization performed for this compound?

Methodological Answer:
Structural confirmation relies on a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks, with cycloheptathiophene protons appearing as multiplet signals (δ 1.5–3.0 ppm) and benzothiazole aromatic protons as doublets (δ 7.5–8.5 ppm) .
  • IR Spectroscopy : Key peaks include C=O stretches (~1680 cm⁻¹ for carboxamide) and C-S-C vibrations (~680 cm⁻¹ for thiophene/benzothiazole) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, with fragmentation patterns validating the cycloheptathiophene-benzothiazole linkage .

Q. Advanced: How can reaction mechanisms for derivatization of this compound be systematically studied?

Methodological Answer:
Mechanistic studies require:

  • Kinetic Monitoring : Use in-situ techniques like HPLC or UV-Vis spectroscopy to track intermediate formation during reactions (e.g., oxidation of thiophene to sulfoxide) .
  • Isotopic Labeling : 13C or 15N labeling at the carbamoyl group helps trace regioselectivity in nucleophilic attacks .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and activation energies for key steps (e.g., cyclization barriers) .
    Example : For oxidation reactions, pH and temperature control (e.g., 25°C, pH 7–9) minimizes side products like over-oxidized sulfones .

Q. Advanced: How to resolve conflicting data on the compound’s biological activity across studies?

Methodological Answer:
Conflicting results (e.g., antimicrobial vs. inactive reports) may arise from assay variability or impurity. Mitigation strategies include:

  • Dose-Response Curves : Establish EC50/IC50 values across multiple concentrations (e.g., 0.1–100 μM) to confirm activity thresholds .
  • Target Validation : Use CRISPR knockouts or siRNA silencing to verify if activity depends on specific enzymes (e.g., kinases or proteases) .
  • Purity Analysis : Employ HPLC-MS (>95% purity) to rule out contaminants from synthesis (e.g., unreacted benzothiazole precursors) .

Q. Advanced: What strategies optimize regioselectivity in derivatizing the cycloheptathiophene core?

Methodological Answer:
Regioselectivity challenges arise due to the compound’s fused-ring system. Solutions include:

  • Directing Groups : Introduce temporary substituents (e.g., nitro or methoxy) to steer electrophilic substitution to desired positions .
  • Metal Catalysis : Use Pd or Cu catalysts for C-H functionalization at specific sites (e.g., C-2 of thiophene) .
  • Steric Control : Bulky reagents (e.g., tert-butyl isocyanide) favor reactions at less hindered positions .
    Example : Substituent effects on the benzothiazole ring (e.g., electron-withdrawing groups) can direct derivatization to the cycloheptathiophene carbamoyl site .

Q. Advanced: How can computational modeling accelerate reaction design for this compound?

Methodological Answer:
Integrated computational-experimental workflows enhance efficiency:

  • Reaction Path Screening : Quantum mechanics/molecular mechanics (QM/MM) identifies low-energy pathways for cyclization or coupling steps .
  • Machine Learning : Train models on existing reaction data (e.g., solvent, temperature, yield) to predict optimal conditions for new derivatives .
  • Solvent Optimization : COSMO-RS simulations predict solvent effects on reaction rates and selectivity (e.g., DMF vs. acetonitrile) .
    Case Study : ICReDD’s approach combines computational path searching with experimental validation to reduce trial-and-error in synthesis .

Properties

IUPAC Name

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c19-16(22)15-11-4-2-1-3-5-13(11)25-18(15)21-17(23)10-6-7-12-14(8-10)24-9-20-12/h6-9H,1-5H2,(H2,19,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZVAHRXAKSPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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